
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a multistep process, and its unique structure allows it to exhibit diverse biological and physiological effects.
作用機序
The exact mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a key role in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that plays a key role in the production of inflammatory mediators. Additionally, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to inhibit the activation of nuclear factor-kappa B, which is a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide exhibits diverse biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death. In addition, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide exhibits anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the major advantages of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is its diverse biological and physiological effects, which make it a potential candidate for the development of novel drugs. Additionally, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is relatively easy to synthesize and purify, which makes it a readily available compound for research purposes. However, one of the limitations of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is its potential toxicity, which requires careful evaluation before its use in vivo.
将来の方向性
There are several future directions for research on N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. One potential direction is the development of novel drugs based on the structure of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. Another potential direction is the evaluation of the potential use of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide as a diagnostic tool for the detection of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide and its potential applications in various fields. Finally, the evaluation of the toxicity and safety of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is necessary for its potential use in vivo.
合成法
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves a multistep process that starts with the preparation of 1-benzyl-1H-pyrazole-4-carboxylic acid. This is followed by the reaction of the carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-dimethyl-1H-pyrazole-4-amine to give N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide. The final product is obtained through purification using column chromatography.
科学的研究の応用
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as a scaffold for the development of novel drugs. In pharmacology, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anti-inflammatory and analgesic effects. It has also been studied for its potential use as a diagnostic tool for the detection of cancer cells. In material science, N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide has been studied for its potential use as a building block for the development of novel materials.
特性
製品名 |
N-(1-benzyl-1H-pyrazol-4-yl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide |
|---|---|
分子式 |
C18H19N5O |
分子量 |
321.4 g/mol |
IUPAC名 |
(E)-N-(1-benzylpyrazol-4-yl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C18H19N5O/c1-14-16(10-19-22(14)2)8-9-18(24)21-17-11-20-23(13-17)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b9-8+ |
InChIキー |
VWEPFZHNEOFQPM-CMDGGOBGSA-N |
異性体SMILES |
CC1=C(C=NN1C)/C=C/C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
正規SMILES |
CC1=C(C=NN1C)C=CC(=O)NC2=CN(N=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)
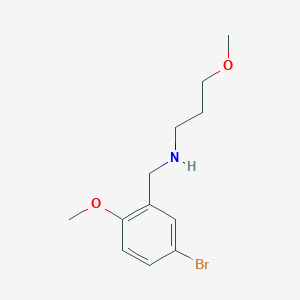

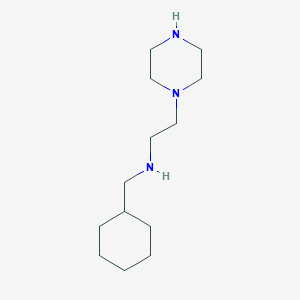


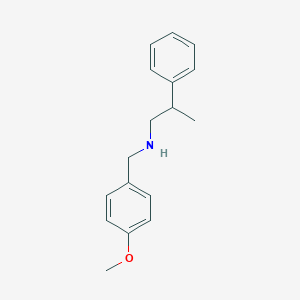
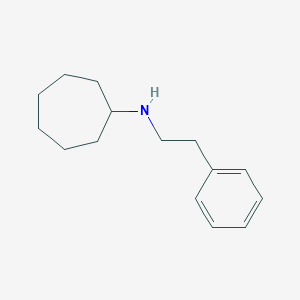

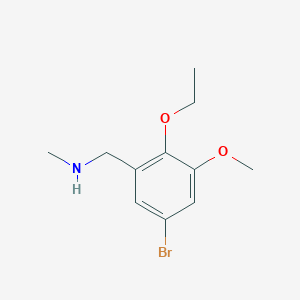

![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

